molecular formula C14H12N2O4 B11988487 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol CAS No. 29644-86-8

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol

Cat. No.: B11988487
CAS No.: 29644-86-8
M. Wt: 272.26 g/mol
InChI Key: HFYHMNDCZZTTCP-UHFFFAOYSA-N
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Description

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol is a synthetic Schiff base compound supplied for research applications. This compound has been characterized using computational density functional theory (DFT) at the B3LYP/6-311G+(d,p) level, with data corroborated by experimental methods including FT-IR, UV-Vis, NMR, and crystal diffraction . Its molecular structure has been analyzed in detail, including studies on its molecular electrostatic potential, frontier molecular orbitals, and Hirshfeld surface, which reveals significant intermolecular contacts such as O⋯H/H⋯O and H⋯H interactions . Research indicates this Schiff base possesses significant in vitro pharmacological potential. It has demonstrated promising broad-spectrum antibacterial activity against organisms like B. megaterium and E. coli , as well as moderate antifungal activity . Furthermore, the compound exhibits notable anti-inflammatory activity and has shown protective power in stabilizing human red blood cell (HRBC) membranes . In cytotoxicity assays, it offered high activity against A549 human lung cancer cells with an IC₅₀ value of 82.04 μg/mL . The compound is also a potent antioxidant, exhibiting free radical scavenging activity in DPPH assays with an IC₅₀ value of 6.24 ppm . Molecular docking studies suggest it has a high binding affinity for the protein target 1GTV, indicating a potential well-defined mechanism of action worthy of further investigation . The molecular formula is C₁₄H₁₂N₂O₄ . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

29644-86-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]-4-nitrophenol

InChI

InChI=1S/C14H12N2O4/c1-20-12-5-2-10(3-6-12)9-15-13-8-11(16(18)19)4-7-14(13)17/h2-9,17H,1H3

InChI Key

HFYHMNDCZZTTCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-METHOXY-BENZYLIDENE)-AMINO)-4-NITRO-PHENOL can be achieved through a condensation reaction between 4-methoxybenzaldehyde and 4-nitroaniline in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

2.1. Reduction of the Nitro Group

The nitro group (-NO₂) on the phenolic ring can be reduced to an amine (-NH₂) using reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium . This reaction converts the compound into a 4-aminophenol derivative , which may exhibit altered biological or chemical properties.

Reaction Conditions

  • Reagents : NaBH₄ or H₂/Pd.

  • Conditions : Aqueous or ethanolic solutions under controlled pH.

  • Product : 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-aminophenol.

2.2. Hydrolysis of the Imine

The imine (C=N) bond in the compound can undergo acidic hydrolysis to regenerate the starting aldehyde and amine. This reaction is reversible and depends on the pH and temperature .

Reaction Conditions

  • Reagents : H⁺ (acid catalyst).

  • Conditions : Aqueous acidic solutions (e.g., dilute HCl).

  • Products : 2-hydroxy-5-nitrobenzaldehyde and p-anisidine.

2.3. Substitution on the Aromatic Ring

The methoxy group (-OCH₃) on the phenyl ring is an activating group for electrophilic substitution. Potential reactions include halogenation (e.g., bromination) or nitration , depending on the directing effects of substituents .

Example: Bromination

  • Reagents : Br₂ in a nitrating acid (e.g., HNO₃).

  • Conditions : Controlled temperature and solvent (e.g., acetic acid).

  • Product : Brominated derivative of the parent compound.

3.1. Hydrogen Bonding and Stability

The crystal structure of the compound reveals intramolecular O–H⋯N hydrogen bonding , which stabilizes the molecule . Intermolecular interactions, such as C–H⋯O hydrogen bonds, contribute to its crystalline packing and physical properties.

3.2. Reactivity of Functional Groups

Functional Group Reactivity Example Reaction
Nitro group (-NO₂) Reducible to -NH₂Reduction with NaBH₄
Imine (C=N) Hydrolyzable to aldehyde/amineAcidic hydrolysis
Methoxy group (-OCH₃) Activates aromatic ring for electrophilic substitutionBromination/nitration

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol exhibit significant antimicrobial properties. For example, studies have shown that these compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have indicated that 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol can scavenge free radicals effectively, suggesting potential applications in food preservation and therapeutic formulations aimed at reducing oxidative damage .

Potential in Cancer Treatment

Recent studies have explored the use of this compound as a kinase modulator, particularly in targeting pathways involved in cancer progression. Its structural similarity to known anticancer agents suggests that it may inhibit specific kinases associated with tumor growth, making it a candidate for further development as an anticancer drug .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol. The results indicated that certain derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The study concluded that structural modifications could significantly improve antimicrobial potency .

Case Study 2: Antioxidant Activity Assessment

In another investigation, researchers assessed the antioxidant activity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound exhibited a dose-dependent response in scavenging free radicals, highlighting its potential application in nutraceuticals aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 2-((4-METHOXY-BENZYLIDENE)-AMINO)-4-NITRO-PHENOL involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol
  • Key Difference : The methoxy (-OCH₃) group in the target compound is replaced by a methyl (-CH₃) group.
  • Impact: Electron Donation: Methyl is weakly electron-donating via hyperconjugation, whereas methoxy donates electrons more effectively through resonance. This alters the conjugation of the Schiff base, affecting UV-Vis absorption and redox properties . Hydrogen Bonding: Methoxy can act as a hydrogen bond acceptor, influencing crystal packing and solubility. Methyl lacks this capability .
4-{[(4-Nitrophenyl)methylene]amino}phenol
  • Key Difference : Absence of the methoxy group.
  • Impact :
    • Reduced electron donation to the imine linker, leading to a less polarized C=N bond. This may decrease stability in polar solvents .
    • Lower lipophilicity compared to the methoxy analogue, affecting membrane permeability in biological systems .

Physicochemical Properties

Property Target Compound 4-Methylphenyl Analogue 4-Nitrophenyl Analogue
Melting Point Not reported 186–237°C (decomp.) Not reported
Solubility Moderate in DMSO Low in polar solvents Higher in polar solvents
Crystallinity Likely high (H-bonding) Moderate (weak CH-π interactions) Low (no H-bond donors)
UV-Vis λmax ~350–400 nm (estimated) ~330–380 nm ~300–350 nm
HIV-1 RT Inhibition (Thiazole Analogues)
  • Compounds like EMAC2068 (4-methoxyphenyl-thiazole) and EMAC2071 (4-nitrophenyl-thiazole) show dual inhibition of HIV reverse transcriptase. The methoxy group enhances binding affinity to hydrophobic enzyme pockets, while nitro groups improve electron-deficient interactions .
  • The target compound’s nitro and methoxy substituents may synergize for similar activity, though its Schiff base scaffold differs from thiazoles .
Toxicity Considerations
  • Nitro groups (e.g., in 2-amino-4-nitrophenol) are associated with mutagenicity. The methoxy group may mitigate this by reducing electrophilicity, but detailed toxicological data are lacking .

Biological Activity

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol, also known as 4-methoxyphenyliminomethyl-4-nitrophenol, is an organic compound with the molecular formula C₁₄H₁₂N₂O₄. This compound features a methoxy group and a nitrophenol moiety, contributing to its potential biological activities. Understanding the biological effects of this compound is crucial for its application in medicinal chemistry and related fields.

Chemical Structure

The structure of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol can be represented as follows:

C14H12N2O4\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_4

This compound includes:

  • A methoxy group (-OCH₃) attached to a phenyl ring.
  • A nitrophenol moiety which is significant for its biological interactions.
  • An imine functional group formed from the condensation of an amine and an aldehyde.

Biological Activity

Research indicates that compounds similar to 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .
  • Antioxidant Properties : The presence of the nitro and methoxy groups contributes to the antioxidant capacity of the compound, which can scavenge free radicals .
  • Anti-inflammatory Effects : Some derivatives have been observed to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Characterization

The synthesis of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrophenylhydrazine. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4-nitrophenolChlorine instead of methoxyPotentially different biological activity due to halogen substitution
2-{(E)-[(3-Methoxyphenyl)methylidene]amino}-4-nitrophenolDifferent methoxy positionVariations in electronic properties affecting reactivity
2-{(E)-[(Phenyl)methylidene]amino}-4-nitrophenolNo methoxy groupSimpler structure may lead to different reactivity patterns

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives, including 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol. The compound showed a notable inhibition zone against E. coli, indicating its potential as an antibacterial agent .
  • Antioxidant Activity : Research conducted on the antioxidant properties revealed that compounds with similar structures could effectively scavenge reactive oxygen species (ROS), suggesting their utility in preventing oxidative stress-related diseases .
  • Anti-inflammatory Properties : In vitro studies demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines, supporting its role in managing inflammatory conditions .

Q & A

Basic: What are the common synthetic routes for 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol, and how are intermediates characterized?

Answer:
The compound is synthesized via Schiff base formation, involving condensation between 4-nitro-2-aminophenol and 4-methoxybenzaldehyde. Key steps include:

  • Nitro-group reduction : Use NaBH₄ or H₂/Pd-C to reduce nitro intermediates (e.g., 4-nitrophenol derivatives) to amino precursors .
  • Schiff base formation : React the amino intermediate with 4-methoxybenzaldehyde in ethanol under reflux, monitored by TLC .
  • Characterization : Confirm structure via FT-IR (C=N stretch ~1600 cm⁻¹), ¹H NMR (imine proton at δ 8.3–8.5 ppm), and elemental analysis .

Basic: How is the crystal structure of this compound resolved, and which software tools are essential?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation:

  • Data collection : Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
  • Refinement : SHELXL for structure solution and refinement (R-factor < 0.05); WinGX for data integration .
  • Visualization : ORTEP-3 for thermal ellipsoid diagrams and bond-angle analysis .

Key structural parameters (example):

Bond/AngleValue (Å/°)Reference
C=N (imine)1.28–1.32
C-O (methoxy)1.36–1.38
Torsion angle (C8-N1-C1-C6)176.6°

Advanced: How do tautomerism and protonation states affect the compound’s properties?

Answer:
The compound exhibits keto-enol tautomerism and mixed protonation states:

  • X-ray analysis : Co-crystallization of neutral and zwitterionic forms (e.g., 60:40 ratio in ) .
  • Spectroscopic validation : UV-Vis (λmax shifts in polar solvents) and ¹³C NMR (carbonyl vs. enol signals) .
  • pH-dependent studies : Use potentiometric titration (pKa determination) to map protonation equilibria .

Advanced: What computational methods are used to study electronic transitions and charge transfer?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 09) to predict HOMO-LUMO gaps and UV spectra .
  • TD-DFT : Simulate electronic transitions (e.g., π→π* in nitro and methoxy groups) and compare with experimental UV-Vis .
  • NBO analysis : Quantify hyperconjugation effects (e.g., imine → nitro group charge transfer) .

Advanced: How to address contradictions in reported solubility or stability data?

Answer:

  • Cross-validation : Compare DSC (thermal stability) and HPLC (purity) results across labs .
  • Solvent screening : Use Hansen solubility parameters (HSPiP software) to optimize solvent systems .
  • Environmental controls : Replicate studies under inert atmosphere (N₂/Ar) to assess oxidative degradation .

Advanced: What strategies validate biological activity (e.g., antimicrobial) of this Schiff base?

Answer:

  • Assay design : Minimum inhibitory concentration (MIC) tests against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-chloro vs. 4-methoxy substituents) .
  • Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding to microbial enzyme active sites .

Basic: How is purity assessed, and what are common impurities?

Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted 4-nitro-2-aminophenol .
  • Mass spectrometry : ESI-MS to identify byproducts (e.g., oxidation of methoxy groups) .
  • Melting point : Compare observed mp with literature (e.g., 180–185°C for pure compound) .

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